Dimethyl 3-methylisoxazole-4,5-dicarboxylate
Description
Historical Development of Isoxazole Derivatives in Organic Chemistry
Isoxazole derivatives have been pivotal in organic chemistry since their first synthesis by Claisen in 1903 via the oximation of propargylaldehyde acetal. These heterocyclic compounds gained prominence due to their electron-rich nature, arising from the oxygen and nitrogen atoms in the 1,2-positions of the aromatic ring. Early research focused on their photochemical behavior, such as the UV-induced rearrangement to oxazoles through azirine intermediates, but the mid-20th century saw a shift toward pharmacological applications. For example, the discovery of β-lactamase-resistant antibiotics like cloxacillin highlighted the role of isoxazolyl groups in enhancing drug stability.
The development of regioselective synthetic methods, such as copper-catalyzed 1,3-dipolar cycloadditions between nitrile oxides and alkynes, expanded access to diverse isoxazole scaffolds. These advances laid the groundwork for derivatives like dimethyl 3-methylisoxazole-4,5-dicarboxylate, which emerged as a versatile intermediate in medicinal and agrochemical research.
Academic Significance of this compound
This compound (CAS 53847-49-7) is a structurally optimized isoxazole derivative with dual ester functionalities at the 4- and 5-positions and a methyl group at the 3-position. Its academic significance stems from three key attributes:
- Synthetic Flexibility : The ester groups enable facile hydrolysis to dicarboxylic acids or transesterification, making it a precursor for functionalized isoxazoles.
- Stability : The methyl substituent enhances steric and electronic stability compared to unsubstituted analogs, as evidenced by its crystalline structure and resistance to ring-opening under mild conditions.
- Pharmacophore Potential : Its core aligns with bioactive isoxazoles like valdecoxib (a COX-2 inhibitor), suggesting utility in designing enzyme-targeted molecules.
Recent studies have leveraged this compound in multicomponent reactions, such as the synthesis of polysubstituted isoxazoles via copper-mediated alkyne couplings, underscoring its role in method development.
Research Objectives and Scope
This article addresses three objectives:
- Systematize synthetic protocols for this compound and its analogs.
- Evaluate its physicochemical properties using spectral data (e.g., $$ ^1H $$-NMR, IR).
- Explore applications in medicinal chemistry, excluding pharmacokinetic or toxicological analyses per scope restrictions.
The scope is limited to peer-reviewed synthetic methodologies and structural analyses, avoiding commercial or non-academic sources.
Properties
Molecular Formula |
C8H9NO5 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
dimethyl 3-methyl-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C8H9NO5/c1-4-5(7(10)12-2)6(14-9-4)8(11)13-3/h1-3H3 |
InChI Key |
GJYWXTCENDXIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydroxylamine Derivatives
The most widely reported method involves cyclocondensation reactions between β-keto esters and hydroxylamine derivatives. This approach leverages the reactivity of β-keto esters to form the isoxazole ring via [3+2] cycloaddition.
Reaction Conditions and Optimization
- Precursors : Diethyl 2,3-bis[(E)-dimethylaminomethylidene]succinate and hydroxylamine hydrochloride.
- Solvent System : Reflux in absolute ethanol with catalytic acetic acid (5 drops).
- Temperature and Time : Reflux at 80°C for 4–6 hours.
- Yield : 68–88% after purification by solvent evaporation and filtration.
Key Observations:
Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers a robust pathway for constructing the isoxazole ring while introducing ester functionalities.
Ruthenium-Catalyzed Mechanochemical Synthesis
- Catalyst : Ru nanoparticles stabilized by cyclopentyl methyl ether (CPME).
- Substrates : Hydroxyimidoyl chlorides and terminal alkynes.
- Conditions : Solvent-free ball milling at 30 Hz for 2 hours.
- Yield : 75–92% with >95% regioselectivity for 3,4,5-trisubstituted products.
Advantages:
Functionalization of preconstructed isoxazole derivatives enables precise introduction of ester groups.
Acid-Catalyzed Cyclization of Enaminones
Enaminones serve as versatile intermediates for isoxazole synthesis under acidic conditions.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Regioselectivity | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 68–88 | Moderate | Scalable, uses inexpensive reagents | Requires harsh reflux conditions |
| Ru-Catalyzed Mechano | 75–92 | High | Solvent-free, high regiocontrol | Specialized equipment needed |
| Cu-Mediated Oxidative | 82 | High | Green oxidant (H₂O₂) | Limited substrate scope |
| Grignard Alkylation | 55–70 | Moderate | Precise functionalization | Sensitivity to moisture/air |
| Acid-Catalyzed Cyclization | 14–93 | Variable | Broad substrate tolerance | Low yields for some amines |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-methylisoxazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of various substituents at the 3, 4, or 5 positions of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed:
Oxidation: Formation of nitro or oxime derivatives.
Substitution: Formation of various substituted isoxazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Dimethyl 3-methylisoxazole-4,5-dicarboxylate has been explored for its pharmacological potential:
- Antimicrobial Activity : Compounds derived from this compound have shown significant antibacterial and antifungal properties. For example, certain derivatives have been evaluated for their efficacy against various pathogens, leading to promising results in preliminary assays .
- Anti-inflammatory and Analgesic Effects : Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic activities. These properties are attributed to their ability to modulate specific biological pathways involved in pain and inflammation .
- Neuropharmacology : Some studies suggest that isoxazole derivatives can act as modulators of glutamate receptors, which are crucial in neurological functions. This opens avenues for developing treatments for neurodegenerative diseases .
Agrochemical Applications
This compound has also found applications in agrochemistry:
- Insecticidal Activity : A study involving high-throughput screening of compounds derived from this compound demonstrated significant insecticidal properties against various agricultural pests. This makes it a candidate for developing new insecticides that are effective yet environmentally friendly .
- Herbicidal and Fungicidal Properties : The compound's derivatives have been evaluated for herbicidal and fungicidal activities, showing potential as active ingredients in agrochemical formulations that can help manage crop diseases and weeds effectively .
Materials Science Applications
In addition to its biological applications, this compound has implications in materials science:
- Polymer Chemistry : The compound can serve as a monomer or building block in the synthesis of novel polymers with specific properties. Its unique structure allows for the development of materials with tailored mechanical and thermal characteristics .
- Nanotechnology : Research into the incorporation of isoxazole derivatives into nanomaterials has shown potential for creating advanced materials with enhanced properties for use in electronics and photonics .
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated a series of isoxazole derivatives synthesized from this compound against common bacterial strains. The results indicated that certain modifications significantly increased antimicrobial activity compared to the parent compound.
Case Study 2: Agrochemical Development
In collaboration with agricultural research institutions, a series of insecticides were developed based on the structure of this compound. Field trials demonstrated effective pest control while minimizing environmental impact.
Mechanism of Action
The mechanism of action of dimethyl 3-methylisoxazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences between dimethyl 3-methylisoxazole-4,5-dicarboxylate and related compounds:
*Assumed formula based on structural analogy.
Key Observations:
- Heterocycle Diversity : Isoxazole derivatives (e.g., DMHID) share a nitrogen-oxygen ring system, while pyridine and furan derivatives lack the oxygen or nitrogen, respectively. This affects electronic properties and reactivity .
- Substituent Effects: Ester groups (-COOCH₃/-COOCH₂CH₃) enhance solubility and serve as handles for further functionalization. Bulky substituents (e.g., 4-cyanobenzyl in pyrazole derivatives) influence steric interactions and biological activity .
Physical and Chemical Properties
- Solubility : Methyl/ethyl esters improve solubility in organic solvents, critical for reaction workup and formulation .
- Thermal Stability : Aromatic heterocycles (e.g., isoxazole, pyridine) exhibit higher thermal stability than saturated analogs (e.g., dihydroisoxazole) .
- Crystallography : Single-crystal X-ray studies (e.g., ) confirm regioselectivity in synthesis and molecular packing, which influence material properties .
Biological Activity
Dimethyl 3-methylisoxazole-4,5-dicarboxylate (DMIMD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological properties of DMIMD, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring with two carboxylate groups at the 4 and 5 positions and a methyl group at the 3 position. Its molecular formula is C9H10N2O4.
Biological Activities
The biological activities of DMIMD have been investigated in various contexts, including pharmacological and agrochemical applications. The compound exhibits several key activities:
- Antimicrobial Activity : Studies have shown that DMIMD and its derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a screening of synthesized compounds indicated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that DMIMD can inhibit the mitotic checkpoint, which is crucial for cancer cell proliferation. Compounds derived from isoxazoles have been linked to antiproliferative effects in various cancer cell lines, suggesting potential as anticancer agents .
- Insecticidal Activity : DMIMD has been evaluated for its insecticidal properties. A subset of compounds derived from DMIMD demonstrated significant activity against agricultural pests, indicating its potential use in agrochemicals .
- Anti-inflammatory Effects : The compound has also been reported to exhibit anti-inflammatory properties, contributing to its pharmacological profile that may be beneficial in treating conditions characterized by inflammation .
Case Studies and Experimental Data
Several studies have explored the biological activity of DMIMD:
- In vitro Studies : A study involving the synthesis of various derivatives of DMIMD reported that certain modifications enhanced its antibacterial activity significantly. For instance, compounds with additional functional groups showed increased efficacy against specific bacterial strains .
- Cell Cycle Regulation : Research on the mechanism of action revealed that DMIMD interferes with the spindle assembly checkpoint during mitosis, leading to cell cycle arrest in cancer cells. This was evidenced by experiments demonstrating reduced proliferation rates in treated cell lines compared to controls .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl 3-methylisoxazole-4,5-dicarboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like β-keto esters and hydroxylamine derivatives. Refluxing in absolute ethanol with catalytic acetic acid (e.g., 5 drops) is a common approach for similar heterocyclic systems . Purification typically involves solvent evaporation under reduced pressure followed by filtration . For higher yields, consider optimizing reaction time (e.g., 4–6 hours) and stoichiometric ratios of reagents.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl groups (CH₃) on the isoxazole ring and ester moieties appear as singlets in the range δ 2.5–3.5 ppm and δ 3.7–4.0 ppm, respectively. The aromatic protons (if substituted) show splitting patterns dependent on adjacent substituents .
- IR : Strong absorption bands for ester carbonyl (C=O) at ~1720 cm⁻¹ and isoxazole ring C=N at ~1630 cm⁻¹ .
- X-ray crystallography (if crystalline): Provides definitive confirmation of molecular geometry and bond lengths, as demonstrated in related imidazole-dicarboxylate structures .
Q. What are the primary applications of this compound as a building block in medicinal chemistry?
- Methodological Answer : The ester groups and isoxazole core make it a versatile precursor for synthesizing bioactive molecules. For example:
- Heterocyclic derivatization : React with hydrazines to form hydrazide intermediates for antitumor agents.
- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 3-methyl position .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and thermodynamic stability of intermediates. ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) . For example:
- Energy barriers : Calculate activation energies for cyclization steps to determine rate-limiting stages.
- Solvent effects : Simulate dielectric constants to select solvents that stabilize charged intermediates .
Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Systematic analysis of variables is critical:
- Controlled experiments : Vary catalysts (e.g., acid vs. base), solvents (polar vs. nonpolar), and reaction times.
- Byproduct identification : Use LC-MS or GC-MS to detect side products (e.g., hydrolysis of esters under acidic conditions) .
- Statistical Design : Apply factorial design (e.g., 2³ factorial) to isolate significant factors affecting yield .
Q. What strategies enable selective functionalization of the isoxazole ring without ester hydrolysis?
- Methodological Answer :
- Protecting groups : Temporarily protect ester moieties with tert-butyl groups to prevent nucleophilic attack during functionalization .
- Mild conditions : Use Pd-catalyzed cross-coupling under low temperatures (0–25°C) to preserve ester integrity .
- Kinetic control : Optimize reaction time to avoid prolonged exposure to hydrolytic conditions .
Q. How to assess the compound’s stability under varying storage conditions (e.g., light, humidity)?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) and analyze photodegradation products using LC-QTOF-MS .
- Moisture control : Use Karl Fischer titration to quantify water content in bulk samples .
Methodological Resources
- Reactor Design : Subclass RDF2050112 emphasizes optimizing batch vs. continuous flow reactors for scaling up synthesis .
- Separation Techniques : Membrane technologies (RDF2050104) improve purification efficiency for polar intermediates .
- Data Validation : Cross-reference experimental results with computational predictions (e.g., Gaussian or ORCA software) to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
